molecular formula C6H3ClFNO3 B6300001 2-Chloro-3-fluoro-6-nitrophenol CAS No. 95849-17-5

2-Chloro-3-fluoro-6-nitrophenol

Cat. No.: B6300001
CAS No.: 95849-17-5
M. Wt: 191.54 g/mol
InChI Key: QZCARKIURUHJFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-fluoro-6-nitrophenol: is an organic compound that belongs to the class of halogenated nitrophenols It is characterized by the presence of chlorine, fluorine, and nitro groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-6-nitrophenol typically involves multiple steps starting from readily available raw materials. One common method involves the nitration of a precursor compound followed by halogenation reactions. For example, starting from o-methylphenol, a nitration reaction can selectively generate a key intermediate, 2-methyl-6-nitrophenol. This intermediate can then undergo hydroxyl chlorination to produce 2-chloro-3-nitrotoluene. Subsequent fluorination of this intermediate yields 2-fluoro-3-nitrotoluene, which can finally be oxidized to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-fluoro-6-nitrophenol undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenol group can be oxidized to form quinones under oxidative conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Scientific Research Applications

2-Chloro-3-fluoro-6-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-6-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The halogen atoms (chlorine and fluorine) can also influence the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Chloro-6-fluoro-3-nitrophenol
  • 2-Chloro-4-nitrophenol
  • 2-Fluoro-3-nitrophenol
  • 2-Chloro-3-nitrophenol

Comparison: 2-Chloro-3-fluoro-6-nitrophenol is unique due to the presence of both chlorine and fluorine atoms on the phenol ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different substitution patterns, reactivity towards nucleophiles, and biological effects. The combination of halogen atoms and the nitro group makes it a versatile compound for various applications .

Properties

IUPAC Name

2-chloro-3-fluoro-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO3/c7-5-3(8)1-2-4(6(5)10)9(11)12/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCARKIURUHJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.